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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine 5-uridine triphosphate

(Cy5-UTP), a versatile tool in molecular biology for the fluorescent labeling of RNA. This

document details its core applications, provides quantitative data for experimental planning,

and offers detailed protocols for its use in key molecular biology techniques.

Introduction to Cy5-UTP
Cy5-UTP is a chemically modified analog of the natural nucleotide uridine triphosphate (UTP).

[1][2] The Cy5 fluorophore, a member of the cyanine dye family, is attached to the C5 position

of the uridine base. This modification allows for the enzymatic incorporation of the fluorescent

label into RNA transcripts during in vitro transcription.[3] The resulting Cy5-labeled RNA probes

are invaluable for a wide range of applications, including Fluorescence In Situ Hybridization

(FISH), microarray analysis, and real-time tracking of RNA localization and dynamics within

cells.[3]

The Cy5 dye exhibits strong absorption in the red region of the visible spectrum and emits in

the far-red region, which is advantageous for minimizing autofluorescence from cellular

components, thereby enhancing the signal-to-noise ratio in imaging applications.[3]
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The primary utility of Cy5-UTP lies in its ability to generate fluorescently labeled RNA probes.

These probes can be tailored for various downstream applications:

Fluorescence In Situ Hybridization (FISH): Cy5-labeled RNA probes are extensively used to

detect and localize specific RNA sequences within fixed cells and tissues. The bright and

photostable fluorescence of Cy5 allows for sensitive detection of target RNA molecules.[3]

Doubly labeling probes with Cy5 at both the 5' and 3' ends can lead to an approximately two-

fold increase in signal intensity in FISH experiments.[4]

Microarray Analysis: In gene expression profiling, Cy5-UTP is used to label complementary

RNA (cRNA) for hybridization to microarrays. The fluorescence intensity of the hybridized

probes is proportional to the abundance of the target mRNA, enabling quantitative analysis

of gene expression.

RNA Localization and Dynamics: By introducing Cy5-labeled RNA into living cells,

researchers can track the spatial and temporal dynamics of RNA molecules, providing

insights into processes such as RNA transport, localization, and degradation.

Fluorescence Resonance Energy Transfer (FRET): Cy5 is often used as an acceptor

fluorophore in FRET studies, frequently paired with a donor dye like Cy3, to investigate RNA

structure and intermolecular interactions.[2]

Quantitative Data and Performance Characteristics
For successful experimental design, it is crucial to understand the quantitative aspects of Cy5-
UTP incorporation and the properties of the resulting labeled RNA.
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Parameter Value/Range Notes

Excitation Maximum (λex) ~649 nm
In aqueous buffer (e.g., Tris-

HCl, pH 7.5).[5]

Emission Maximum (λem) ~670 nm
In aqueous buffer (e.g., Tris-

HCl, pH 7.5).[5]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
At 649 nm in Tris-HCl, pH 7.5.

[5]

Quantum Yield (Φ) 0.20 - 0.58

For Cy5-labeled DNA; can be

influenced by the local

environment and sequence

context. Value is often restored

or enhanced upon

hybridization.

Recommended Cy5-UTP:UTP

Ratio for In Vitro Transcription
1:2 (35% Cy5-UTP)

Provides a good balance

between labeling efficiency

and overall RNA yield.[5]

Higher ratios can be used for

brighter probes, but may

reduce transcription efficiency.

[6]

Incorporation Efficiency
Efficiently incorporated by T7

RNA polymerase.

A linear correlation has been

observed between the

percentage of Cy5-UTP input

and the fluorescence intensity

of the resulting RNA.[1][7]

Experimental Protocols
The following sections provide detailed methodologies for the most common applications of

Cy5-UTP.

In Vitro Transcription for Cy5-labeled RNA Probe
Synthesis
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This protocol describes the synthesis of randomly Cy5-labeled RNA probes using T7 RNA

polymerase.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

10x Transcription Buffer

Ribonuclease (RNase) Inhibitor

100 mM ATP, CTP, GTP solutions

100 mM UTP solution

10 mM Cy5-UTP solution

Nuclease-free water

DNase I (RNase-free)

RNA purification kit (e.g., spin column-based)

Procedure:

Thaw and Prepare Reagents: Thaw all reagents on ice. Keep the T7 RNA polymerase and

RNase inhibitor on ice.

Set up the Transcription Reaction: Assemble the following reaction components at room

temperature in a nuclease-free microcentrifuge tube. The following is an example for a 20 µL

reaction with a 35% Cy5-UTP to total UTP ratio:
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Component Volume (µL) Final Concentration

Nuclease-free water to 20 µL -

10x Transcription Buffer 2 1x

100 mM ATP 0.5 2.5 mM

100 mM CTP 0.5 2.5 mM

100 mM GTP 0.5 2.5 mM

100 mM UTP 0.4 2.0 mM

10 mM Cy5-UTP 2 1.0 mM

RNase Inhibitor 1 -

Linearized DNA template X (0.5-1 µg) 25-50 ng/µL

| T7 RNA Polymerase | 2 | - |

Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 hours in the

dark. For shorter transcripts (<300 nt), the incubation time can be extended to 4 hours.

DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I

to the reaction and incubate at 37°C for 15 minutes.

Purification of Labeled RNA: Purify the Cy5-labeled RNA using a spin column-based RNA

purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free

water.

Quantification and Quality Control:

Determine the concentration and purity of the labeled RNA using a spectrophotometer

(e.g., NanoDrop).

Assess the integrity of the transcript by running an aliquot on a denaturing agarose or

polyacrylamide gel. The Cy5-labeled RNA can be visualized directly on a gel imager using

the appropriate excitation and emission filters.
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Degree of Labeling (DOL) Calculation: The DOL, which indicates the number of dye molecules

per 100 bases, can be estimated using the following formula:

DOL = (A_dye × ε_base) / (A_260 × ε_dye) × 100

Where:

A_dye is the absorbance of the dye at its maximum absorbance wavelength (~649 nm for

Cy5).

ε_base is the average molar extinction coefficient of a ribonucleotide (~12,030 cm⁻¹M⁻¹ for

ssRNA with 50% GC content).

A_260 is the absorbance of the RNA at 260 nm.

ε_dye is the molar extinction coefficient of the dye (250,000 cm⁻¹M⁻¹ for Cy5).

Fluorescence In Situ Hybridization (FISH) with Cy5-
labeled Probes
This protocol provides a general workflow for detecting specific RNA targets in fixed cells using

a Cy5-labeled probe.

Materials:

Cells or tissue sections on slides

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Hybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% SDS)

Cy5-labeled RNA probe

Wash buffers (e.g., 2x SSC, 0.1x SSC)
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DAPI counterstain

Antifade mounting medium

Procedure:

Sample Preparation:

Fix cells or tissue sections with 4% PFA for 15-20 minutes at room temperature.

Wash twice with PBS.

Permeabilization:

Permeabilize the samples with 0.5% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash twice with PBS.

Hybridization:

Pre-warm the hybridization buffer to the desired hybridization temperature (typically 37-

55°C).

Dilute the Cy5-labeled probe in the pre-warmed hybridization buffer to the desired

concentration (typically 1-10 ng/µL).

Apply the probe solution to the sample, cover with a coverslip, and seal to prevent

evaporation.

Incubate in a humidified chamber overnight at the hybridization temperature.

Washing:

Carefully remove the coverslip.

Wash the slides with 2x SSC at the hybridization temperature for 15 minutes.
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Perform a high-stringency wash with 0.1x SSC at a higher temperature (e.g., 42-60°C) for

15 minutes.

Wash briefly with PBS at room temperature.

Counterstaining and Mounting:

Counterstain the nuclei with DAPI for 5 minutes at room temperature.

Wash with PBS.

Mount the slides with an antifade mounting medium.

Imaging:

Visualize the slides using a fluorescence microscope equipped with appropriate filter sets

for DAPI and Cy5.

Troubleshooting Common FISH Issues:

Issue Possible Cause Suggestion

No or weak signal
Insufficient probe

concentration
Increase probe concentration.

Poor probe labeling
Check the degree of labeling

of your probe.

Inefficient permeabilization
Optimize permeabilization time

and detergent concentration.

High background Non-specific probe binding

Increase the stringency of the

post-hybridization washes

(higher temperature, lower salt

concentration).

Probe concentration too high
Decrease the probe

concentration.
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Microarray Hybridization with Cy5-labeled cRNA
This protocol outlines the hybridization of Cy5-labeled cRNA to a microarray slide.

Materials:

Microarray slide with printed probes

Cy5-labeled cRNA

Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 50% formamide)

Hybridization chamber

Wash buffers (e.g., 2x SSC with 0.1% SDS, 0.1x SSC with 0.1% SDS, 0.1x SSC)

Procedure:

Probe Preparation:

Mix the Cy5-labeled cRNA (typically 1-5 µg) with the hybridization buffer. The final volume

will depend on the size of the coverslip used (e.g., 20-100 µL).

Denature the probe mixture by heating at 95°C for 5 minutes, then immediately place on

ice.

Hybridization:

Apply the denatured probe mixture to the microarray slide.

Carefully place a coverslip over the probe solution, avoiding air bubbles.

Place the slide in a hybridization chamber and incubate at 42-65°C overnight (16-20

hours).

Washing:

Disassemble the hybridization chamber in wash buffer to prevent the slide from drying out.
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Wash the slide in 2x SSC, 0.1% SDS at room temperature for 5 minutes.

Wash in 0.1x SSC, 0.1% SDS at room temperature for 10 minutes.

Wash in 0.1x SSC at room temperature for 1 minute.

Drying and Scanning:

Dry the slide by centrifugation or with a stream of nitrogen.

Scan the microarray using a scanner with a laser and filter set appropriate for Cy5

(excitation ~635 nm, emission ~670 nm).

Visualizations
The following diagrams illustrate the key experimental workflows involving Cy5-UTP.
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Figure 1: Workflow for in vitro transcription with Cy5-UTP.
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Figure 2: Experimental workflow for Fluorescence In Situ Hybridization (FISH).
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Figure 3: Workflow for microarray hybridization with Cy5-labeled cRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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